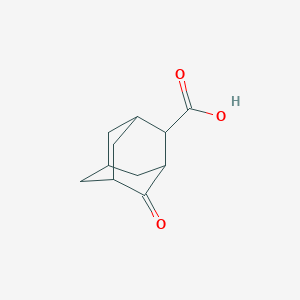

4-Oxo-2-adamantanecarboxylic acid

Description

Contextualization of Adamantane (B196018) Derivatives in Organic Chemistry

Adamantane is a polycyclic hydrocarbon with a structure resembling a diamondoid. This unique three-dimensional and rigid framework has made adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and as synthetic intermediates. nih.govtcichemicals.commyskinrecipes.com The non-planar and hydrophobic nature of the adamantane scaffold has been exploited in the design of drugs and functional materials. The introduction of functional groups onto the adamantane core allows for the fine-tuning of its properties and provides handles for further chemical transformations.

Rationale for Research on Polycyclic Oxo-Carboxylic Acids

Polycyclic compounds containing both a ketone (oxo) and a carboxylic acid functionality are of particular interest to synthetic chemists. These bifunctional molecules serve as versatile building blocks for the construction of more complex molecular architectures. The oxo group can participate in a variety of reactions, such as nucleophilic additions and reductions, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual reactivity makes polycyclic oxo-carboxylic acids valuable starting materials in the synthesis of new organic compounds with potential applications in various areas of chemistry. Research into compounds like 4-oxo-2-butenoic acids highlights their utility as biologically active species and as versatile intermediates for further chemical modifications. researchgate.netchemicalbook.com

Structural Significance of 4-Oxo-2-adamantanecarboxylic Acid

The structure of this compound is characterized by the rigid adamantane cage, with a ketone group at the 4-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups on the adamantane skeleton is significant. The relative positions of the oxo and carboxylic acid groups can influence the molecule's reactivity, stereochemistry, and potential biological activity. The presence of two distinct functional groups offers the potential for selective chemical modifications at either site, enabling the synthesis of a diverse range of derivatives. While extensive research exists for the isomeric 4-Oxo-1-adamantanecarboxylic acid, which is recognized as a versatile building block in organic synthesis, nih.govbiosynth.com specific detailed studies on the 2-substituted isomer are less common in publicly available literature.

Overview of Research Trajectories for this compound

Detailed research trajectories specifically for this compound are not widely documented in publicly accessible scientific literature. However, based on the known chemistry of related adamantane derivatives, research on this compound would likely focus on several key areas. These include the development of efficient synthetic routes to access this specific isomer, exploration of its reactivity at both the ketone and carboxylic acid functionalities, and its use as a precursor for the synthesis of novel, potentially bioactive molecules. The optimization of the synthesis of the closely related 2-adamantanecarboxylic acid has been a subject of study, indicating an interest in accessing 2-substituted adamantane derivatives. Further investigation would be necessary to fully elucidate the specific research applications and potential of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-oxoadamantane-2-carboxylic acid |

InChI |

InChI=1S/C11H14O3/c12-10-7-2-5-1-6(4-7)9(11(13)14)8(10)3-5/h5-9H,1-4H2,(H,13,14) |

InChI Key |

QBIZJUSCCUELJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1C(C(C2)C3=O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Oxo 2 Adamantanecarboxylic Acid

Reactivity at the Ketone Moiety (C=O) of 4-Oxo-2-adamantanecarboxylic Acid

The ketone group, characterized by a polarized carbon-oxygen double bond, serves as an electrophilic site for a variety of chemical transformations.

The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. masterorganicchemistry.com In base-promoted nucleophilic addition, a strong nucleophile directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. libretexts.org This is followed by protonation of the resulting alkoxide. Acid catalysis can also facilitate this process by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. libretexts.org

A key example is the formation of a cyanohydrin, which occurs when a cyanide ion (CN⁻) adds to the ketone, resulting in a molecule with both a cyano and a hydroxyl group attached to the same carbon. libretexts.org Another common nucleophilic addition is hydration, where water adds across the carbonyl double bond to form a geminal diol, often referred to as a hydrate. youtube.com These reactions are typically reversible. youtube.com

The general mechanism for base-catalyzed nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or a weak acid to yield the final alcohol product. masterorganicchemistry.com

The ketone functionality of this compound can undergo condensation reactions with various amine derivatives. These reactions typically involve the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields a C=N double bond. For instance, reaction with primary amines can form imines (Schiff bases), while reaction with hydroxylamine (B1172632) can yield oximes. These derivatization reactions are valuable for both structural modification and characterization.

The ketone group can be readily reduced to a secondary alcohol (4-hydroxy-2-adamantanecarboxylic acid). This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the irreversible addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com

Conversely, while the ketone itself is at a relatively high oxidation state, the adamantane (B196018) framework can be subject to further oxidation under specific conditions. For instance, studies on the oxidation of related adamantane derivatives, such as 1-adamantanol (B105290), have shown that further hydroxylation can occur at other positions on the adamantane cage. mdpi.com The oxidation of molecules containing a 4-oxo acid moiety, such as 4-oxo-4-phenyl butanoic acid, has been studied using various chromium(VI) reagents, indicating that the carboxylic acid portion can be cleaved under strong oxidative conditions. orientjchem.org

Reactivity at the Carboxylic Acid Moiety (-COOH) of this compound

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com This reaction is reversible and typically requires heating to proceed at a reasonable rate. chemguide.co.uk The use of concentrated sulfuric acid is common. chemguide.co.uk The general reaction is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: The carboxylic acid can also be converted into amides by reaction with amines. This direct amidation is often challenging and may require high temperatures to drive off the water that is formed as a byproduct. mdpi.com More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine to form the amide. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. mdpi.com

| Reaction Type | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Heating chemguide.co.uk |

| Amidation | Amine (R'-NH₂), Coupling Agent or Heat | Amide (R-CONHR') | Varies with method mdpi.com |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). organicchemistrytutor.com For most carboxylic acids, this process requires very high temperatures. chemistrysteps.com However, decarboxylation is significantly facilitated if there is a carbonyl group at the β-position relative to the carboxylic acid. chemistrysteps.comkhanacademy.org

Acid-Catalyzed Transformations

The reactivity of this compound under acidic conditions is dictated by the presence of the ketone and carboxylic acid functionalities. In acid-catalyzed reactions, the carbonyl oxygen of the ketone is susceptible to protonation, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org This activation facilitates nucleophilic attack at the C-4 position.

Similarly, acid catalysis can promote reactions involving the carboxylic acid group, such as esterification with an alcohol. The general mechanism for acid-catalyzed reactions often involves the formation of a protonated intermediate, which then reacts with a nucleophile. youtube.comlibretexts.org For instance, the acid-catalyzed addition of water (hydration) proceeds through the protonation of the carbonyl, followed by the attack of water and subsequent deprotonation to form a gem-diol, though this is typically a reversible process. libretexts.org

Table 1: General Principles of Acid-Catalyzed Reactions on this compound

| Reaction Type | Role of Acid Catalyst | Probable Intermediate | Potential Product Type |

| Hydration of Ketone | Protonates carbonyl oxygen, activating the carbonyl group | Protonated carbonyl | Gem-diol at C-4 |

| Halogenation | Promotes keto-enol tautomerism | Enol or enolate | α-Halogenated ketone |

| Aldol Condensation | Promotes enol formation and activates the carbonyl | Enol and protonated carbonyl | β-Hydroxy ketone derivative |

| Esterification | Protonates the carboxylic acid carbonyl | Protonated carboxylic acid | Ester at C-2 |

This table illustrates expected reactions based on general principles of organic chemistry, as specific data for this compound is not extensively documented.

Skeletal Rearrangements and Cage Modifications of the Adamantane Framework

The adamantane skeleton is renowned for its propensity to undergo rearrangement reactions, particularly under strong acid or Lewis acid catalysis. rsc.orgacs.org These transformations are driven by the exceptional thermodynamic stability of the adamantane cage, which serves as a thermodynamic sink for other C10H16 isomers. mdpi.com The mechanism typically involves the formation of carbocation intermediates through processes like hydride abstraction, followed by a series of 1,2-hydride or alkyl shifts that reorganize the carbon skeleton. acs.orgnih.gov

While adamantane itself is highly stable, substituted derivatives can undergo rearrangements to yield more stable isomers. For this compound, treatment with superacids could potentially lead to the migration of the carboxylic acid group or skeletal isomerization. The rigid structure of adamantane, however, imposes significant stereochemical constraints on these shifts. acs.org Cage-modification reactions, such as ring expansion or contraction of related protoadamantane (B92536) or noradamantane structures, are also established methods for synthesizing substituted adamantanes. mdpi.com These rearrangements highlight the dynamic nature of the diamondoid framework under conditions that favor carbocation formation. rsc.orgcambridgescholars.com

Reaction Kinetics and Mechanistic Elucidation Studies

Kinetic studies on adamantane and its derivatives have provided crucial insights into their reaction mechanisms. For example, the reaction of adamantane compounds with nitric acid has been shown to be first-order with respect to the adamantane substrate. osti.gov This suggests a rate-determining step that involves the adamantane derivative itself. The rate of such reactions is often influenced by the stability of the carbocation intermediate formed at the bridgehead (tertiary) or secondary carbons. wikipedia.org

Mechanistic studies often employ techniques like isotopic labeling and product analysis to trace reaction pathways. For adamantane rearrangements, the detection and characterization of intermediates are challenging due to the high stability of the final adamantane product. rsc.org However, studies on related systems have provided evidence for complex cationic 1,2 bond migrations and hydride shifts. nih.gov The reactivity of this compound would be influenced by the electronic effects of the oxo and carboxyl groups on the stability of any potential carbocation intermediates, thereby affecting the kinetics of transformations like skeletal rearrangements or substitutions.

Computational Probes of Reaction Pathways for Adamantane Derivatives

Computational chemistry has become an indispensable tool for investigating the complex reaction pathways of adamantane derivatives. frontiersin.org Quantum mechanical calculations can be used to determine the structures and relative energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction mechanism. dntb.gov.ua For instance, computational studies have been used to predict the favorability of electrophilic ionic pathways over radical processes in the functionalization of adamantane precursors by analyzing the stability of adamantyl cation intermediates. nih.gov

For this compound, computational models could be employed to:

Predict Reaction Energetics: Calculate the activation barriers for potential acid-catalyzed transformations or skeletal rearrangements, helping to identify the most likely reaction pathways.

Analyze Intermediate Stability: Evaluate the stability of potential carbocation or enol intermediates, which is crucial for understanding regioselectivity and reaction rates.

Simulate Spectroscopic Properties: Predict NMR or infrared spectra for potential products and intermediates, aiding in their experimental identification. dntb.gov.ua

These computational approaches provide valuable mechanistic insights that complement experimental findings and guide the synthesis of new adamantane-based compounds.

Derivatives and Functionalization of 4 Oxo 2 Adamantanecarboxylic Acid

Synthesis of Carboxylic Acid Derivatives of 4-Oxo-2-adamantanecarboxylic Acid

The carboxylic acid group of this compound is a primary site for derivatization, allowing for the formation of various functional groups such as esters, amides, and acyl halides. These transformations typically proceed via nucleophilic acyl substitution.

Esterification of this compound can be achieved through several established methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible and often requires heating to proceed to completion. libretexts.org Alternatively, esters can be synthesized from the corresponding acid chloride by reaction with an alcohol. libretexts.org

Thioesters can be prepared by converting the carboxylic acid into a more reactive intermediate. For instance, the use of reagents like Selectfluor or N-chlorosuccinimide (NCS) can facilitate the transformation of carboxylic acid thioesters into acyl fluorides or chlorides, which can then be reacted with thiols. researchgate.net

Table 1: Synthesis of Esters and Thioesters of this compound

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| Methyl 4-oxo-2-adamantanecarboxylate | Methanol, H₂SO₄ (catalyst) | Heating under reflux | libretexts.org |

| Ethyl 4-oxo-2-adamantanecarboxylate | Ethanol, HCl (gas) | Heating under reflux | libretexts.org |

Amides are typically synthesized by reacting a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. libretexts.org Direct reaction of a carboxylic acid with an amine is also possible but generally requires high temperatures or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. nih.gov A one-pot method using a Deoxo-Fluor reagent can also efficiently produce amides from carboxylic acids and amines under mild conditions. nih.gov

Hydrazides are formed by the reaction of esters with hydrazine (B178648) hydrate. nih.govresearchgate.net For instance, adamantane-1-carbohydrazide (B96139) is prepared by first esterifying 1-adamantane carboxylic acid with methanol, followed by reaction with hydrazine hydrate. nih.gov This hydrazide can then be further reacted to form hydrazide-hydrazones. nih.govmdpi.com

Table 2: Synthesis of Amides and Hydrazides of this compound

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| N-Methyl-4-oxo-2-adamantanecarboxamide | 1. Thionyl chloride 2. Methylamine | 1. Formation of acyl chloride 2. Reaction with amine | libretexts.org |

Acyl halides, particularly acyl chlorides, are valuable synthetic intermediates and are commonly prepared by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. orgoreview.com Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.com

Acid anhydrides can be synthesized from the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orgmasterorganicchemistry.com Symmetrical anhydrides can also be formed by the dehydration of two equivalents of a carboxylic acid, often requiring heat or a dehydrating agent. youtube.comgoogle.com

Table 3: Synthesis of Anhydrides and Acyl Halides of this compound

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| 4-Oxo-2-adamantanecarbonyl chloride | Thionyl chloride (SOCl₂) | Reaction in an inert solvent | libretexts.org |

Synthesis of Ketone Derivatives of this compound

The ketone group at the 4-position of the adamantane (B196018) cage provides another handle for functionalization, leading to a variety of derivatives through reactions typical of carbonyl compounds.

Oximes are formed by the reaction of ketones with hydroxylamine (B1172632) (NH₂OH), often in the form of its hydrochloride salt, typically in the presence of a base like pyridine (B92270) or sodium hydroxide. ijprajournal.comresearchgate.net The reaction is a condensation reaction initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon. researchgate.net Green chemistry approaches for oxime synthesis utilize natural acids as catalysts. ijprajournal.com

Hydrazones are synthesized through the condensation of a ketone with hydrazine or a substituted hydrazine. organic-chemistry.org For example, adamantane derivatives with hydrazide-hydrazone moieties have been synthesized by condensing adamantane-1-carbohydrazide with various aromatic aldehydes and ketones. nih.govresearchgate.net

Table 4: Synthesis of Oximes and Hydrazones of this compound

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| 4-(Hydroxyimino)-2-adamantanecarboxylic acid | Hydroxylamine hydrochloride, Pyridine | Refluxing in a suitable solvent | ijprajournal.comresearchgate.net |

Ketals (or acetals) are formed by the reaction of a ketone with an alcohol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed as it is formed. Cyclic ketals, which are often more stable, are formed by using a diol, such as ethylene (B1197577) glycol. The synthesis of cyclic ketals from 2-adamantanone (B1666556) has been achieved in excellent yields using microwave activation under solvent-free conditions with p-toluenesulfonic acid as a catalyst. nih.gov This method could be applicable to this compound.

Enol ethers can be synthesized from ketones, though the direct synthesis from a ketone and an alcohol is less common than ketal formation. More typically, they are formed from ketals or via the Williamson ether synthesis on an enolate.

Table 5: Synthesis of Ketals of this compound

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| 4,4-(Ethylenedioxy)-2-adamantanecarboxylic acid | Ethylene glycol, p-Toluenesulfonic acid | Microwave activation, solvent-free | nih.gov |

Introduction of Additional Functionalities to the Adamantane Cage

The inherent stability and defined geometry of the adamantane core make it an attractive scaffold for the precise positioning of functional groups. nih.gov The introduction of additional functionalities to the this compound cage is a key strategy for modulating its physical, chemical, and biological properties. Researchers have successfully employed various synthetic methods to append diverse chemical moieties to the adamantane framework, thereby expanding its utility in materials science and medicinal chemistry. nih.govresearchgate.net

One common approach involves the direct functionalization of the adamantane C-H bonds. nih.gov Radical-based methods have proven effective in creating carbon-carbon bonds, allowing for the attachment of alkenes, alkynes, arenes, and carbonyl groups. nih.gov These reactions often proceed via radical intermediates, which exhibit unique stability and reactivity when associated with the adamantane cage. nih.gov

Furthermore, the existing keto and carboxylic acid groups on this compound serve as reactive handles for further modifications. For instance, the ketone can be transformed into other functional groups, while the carboxylic acid can be converted to esters, amides, or other derivatives. mdpi.com These transformations provide a platform for introducing a wide array of functionalities, each imparting specific properties to the final molecule.

Design and Synthesis of Hybrid Molecular Architectures Incorporating this compound Units

The unique structural characteristics of this compound make it an ideal component for the construction of hybrid molecular architectures. These hybrids combine the adamantane unit with other molecular entities, such as polymers or metal-oxo clusters, to create materials with synergistic or novel properties. nih.govnih.govresearchgate.netrsc.orgrsc.org

In the realm of polymer chemistry, adamantane-functionalized polymers have been synthesized by incorporating adamantane-containing monomers into polymer chains. nih.gov For example, poly(2-oxazoline)s bearing adamantane side chains have been prepared, exhibiting thermoresponsive behavior that can be tuned through molecular recognition with cyclodextrins. nih.gov The adamantane moiety's hydrophobicity plays a crucial role in these properties. nih.gov

Another significant area of research is the development of hybrid organic-inorganic materials. nih.govresearchgate.netrsc.orgrsc.org Metal-oxo clusters, such as polyoxometalates (POMs), can be covalently functionalized with organic molecules like this compound. nih.govresearchgate.netrsc.orgrsc.org This covalent grafting is achieved by replacing oxo ligands with organic moieties, leading to hybrid structures with applications in catalysis, materials science, and medicine. nih.govrsc.org The synthesis of these hybrid clusters often involves overcoming challenges related to the solubility and reactivity of the organic ligand. nih.govresearchgate.net A notable example is the post-functionalization of a pre-formed hexavanadate platform with various carboxylic acids, demonstrating a versatile route to complex hybrid structures. nih.govrsc.org

The design of these hybrid architectures is often guided by the desired application. For instance, in drug delivery, the adamantane unit can act as a guest molecule for host systems like cyclodextrins, enabling controlled release. In materials science, the rigid adamantane scaffold can impart thermal stability and specific mechanical properties to polymers.

Structure-Property Relationships in Derivatized this compound

Understanding the relationship between the molecular structure of derivatized this compound and its resulting properties is fundamental to the rational design of new functional molecules and materials. nih.govupenn.edumdpi.comresearchgate.netmdpi.com The introduction of different functional groups and their specific placement on the adamantane cage can have a profound impact on physicochemical properties such as solubility, lipophilicity, and biological activity. nih.govupenn.edu

In medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. nih.govmdpi.comresearchgate.netmdpi.com For example, in the development of enzyme inhibitors, systematic modifications to the adamantane scaffold and its substituents can lead to significant enhancements in inhibitory potency and selectivity. nih.gov The rigid nature of the adamantane core helps in defining the spatial orientation of the interacting functional groups, which is critical for binding to biological targets.

The impact of isosteric replacements for the carboxylic acid group has also been systematically studied to understand their effect on physicochemical properties. upenn.edu Such studies provide a framework for rationally applying these modifications to fine-tune the properties of the parent molecule. upenn.edu For instance, replacing a carboxylic acid with a tetrazole can alter acidity and hydrogen bonding capabilities, which in turn affects biological interactions. upenn.edu

The following table summarizes the impact of different derivatives on the properties of this compound, based on various research findings.

| Derivative Class | Modification | Impact on Properties | Reference |

| Amides | Conversion of the carboxylic acid to an amide | Alters solubility and hydrogen bonding capabilities, potentially influencing biological activity. | mdpi.com |

| Esters | Esterification of the carboxylic acid | Increases lipophilicity, which can affect cell membrane permeability. | nih.gov |

| Hybrid Polymers | Incorporation into a polymer backbone | Imparts thermoresponsive behavior and allows for tunable properties through molecular recognition. | nih.gov |

| Metal-Oxo Hybrids | Covalent attachment to a metal-oxo cluster | Creates novel materials with potential applications in catalysis and medicine. nih.govresearchgate.netrsc.orgrsc.org |

This systematic exploration of structure-property relationships is essential for harnessing the full potential of this compound as a versatile chemical building block.

Advanced Spectroscopic and Structural Characterization of 4 Oxo 2 Adamantanecarboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-Oxo-2-adamantanecarboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex, non-aromatic structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the protons of the adamantane (B196018) cage, typically found in the 1.5-3.0 ppm range. The proton attached to C2, being adjacent to the electron-withdrawing carboxylic acid group, would appear at a downfield-shifted position compared to other methine protons on the cage. The carboxylic acid proton itself would be observed as a broad singlet at a much lower field, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the ketone group is expected to have a chemical shift greater than 200 ppm, while the carboxylic acid carbonyl carbon typically appears around 170-180 ppm. youtube.com The carbons of the adamantane cage will produce a series of signals in the aliphatic region (25-50 ppm). Quaternary carbons, such as the carbonyls and some bridgehead carbons of the cage, characteristically show signals of lower intensity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | > 10 (broad s) | ~170-180 | The acidic proton signal can be broad and may exchange with trace water. |

| Ketone (C=O) | - | > 200 | The signal for this quaternary carbon is typically weak. |

| Adamantane CH (at C2) | ~2.5-3.0 | ~45-55 | Deshielded by the adjacent -COOH group. |

| Adamantane CH (other) | ~2.0-2.5 | ~30-45 | Bridgehead and methine protons and carbons. |

| Adamantane CH₂ | ~1.5-2.2 | ~25-40 | Methylene carbons within the cage structure. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the complex adamantane framework by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would reveal the connectivity of the entire proton network within the adamantane cage, allowing for the tracing of neighboring CH and CH₂ groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals that have attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). columbia.edu HMBC is particularly crucial for assigning quaternary carbons, such as the ketone and carboxylic acid carbonyls, by correlating them to nearby protons on the adamantane cage. emerypharma.com For instance, correlations from cage protons to the C4-keto carbon would confirm its position.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | Maps ¹H-¹H spin coupling networks | Correlations between protons on adjacent carbons throughout the adamantane skeleton. |

| HSQC | Correlates protons to their directly bonded carbons | Each CH and CH₂ signal in the ¹H spectrum will correlate to a single ¹³C signal. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Protons on C2, C3, and C5 would show correlations to the C4-keto carbon. Protons on C1, C2, and C3 would show correlations to the carboxylic acid carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₄O₃), the exact molecular weight is 194.23 g/mol . biosynth.com

Upon ionization in a mass spectrometer, the molecule will fragment in predictable ways based on its functional groups. libretexts.org

Carboxylic Acid Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com

Ketone Fragmentation: The ketone group can direct fragmentation through α-cleavage (cleavage of the bond adjacent to the carbonyl group).

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo a characteristic McLafferty rearrangement, resulting in the loss of a neutral alkene molecule. libretexts.org In the rigid adamantane cage, this rearrangement is possible and can lead to a prominent peak. youtube.com

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (Mass/Charge) | Description |

| [M]⁺ | 194 | Molecular Ion |

| [M-OH]⁺ | 177 | Loss of the hydroxyl group from the carboxylic acid. |

| [M-H₂O]⁺ | 176 | Loss of a water molecule. |

| [M-COOH]⁺ | 149 | Loss of the carboxylic acid group. |

| [C₇H₇O]⁺ (example) | 107 | Result of adamantane cage fragmentation. |

| [COOH]⁺ | 45 | Carboxyl fragment. youtube.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic vibrations of its two functional groups.

O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. rsc.org

C=O Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1700–1725 cm⁻¹. The ketone C=O stretch is usually found at a slightly higher wavenumber, around 1715–1740 cm⁻¹. libretexts.org These two bands may overlap.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the adamantane cage.

C-O Stretch: A strong band between 1210-1320 cm⁻¹ corresponds to the C-O stretching of the carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=O stretching vibrations are also active in Raman spectra. Raman is often particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. rsc.org

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 (broad) | IR |

| Carboxylic Acid | C=O stretch | 1700–1725 | IR, Raman |

| Ketone | C=O stretch | 1715–1740 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1210–1320 | IR |

| Adamantane Cage | C-H stretch | 2850–2950 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related adamantane derivatives allows for a confident prediction of its structural features. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The presence of a substituent at the C2 position makes this compound a chiral molecule (C2 is a stereocenter). Its two enantiomers will interact differently with plane-polarized light, a property that can be measured by chiroptical techniques.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the rotation of plane-polarized light and the differential absorption of left- and right-circularly polarized light, respectively. nih.gov The ketone's carbonyl group (C=O) acts as a chromophore, and its electronic transition (n→π*) around 280-300 nm will produce a signal in the CD spectrum known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) of the stereocenter at C2. Theoretical models, such as the Octant Rule for ketones, can be applied to predict the sign of the Cotton effect and thus assign the absolute stereochemistry of a given enantiomer.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

The structural elucidation and quantification of this compound and its derivatives are significantly enhanced by the use of hyphenated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide both chromatographic separation and mass analysis, offering high sensitivity and selectivity for the characterization of these complex molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. Silylation, for example with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltusherbrooke.ca

A key fragmentation pathway for adamantane derivatives involves the adamantyl cation at m/z 135. nih.govnih.gov For this compound, characteristic cleavages would likely occur adjacent to the carbonyl and carboxylic acid functional groups. General fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The presence of the ketone allows for alpha-cleavage, which can further aid in structural confirmation. nih.gov

Table 1: Postulated GC-MS Fragmentation Data for Derivatized this compound (TMS Ester)

| Fragment Ion | Postulated Structure/Origin | Significance |

| [M]+ | Molecular ion of the TMS derivative | Confirms molecular weight of the derivatized analyte. |

| [M-15]+ | Loss of a methyl group from the TMS moiety | Characteristic fragmentation of TMS derivatives. |

| [M-45]+ | Loss of the COOH group | Indicates the presence of a carboxylic acid. libretexts.org |

| m/z 135 | Adamantyl cation | Characteristic fragment of the adamantane cage structure. nih.govnih.gov |

| Other fragments | Cleavage adjacent to the ketone and loss of CO | Provides information on the position of the functional groups. |

Note: This table is based on general fragmentation principles and data for related compounds, as specific experimental data for this compound is limited.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it an excellent alternative to GC-MS for adamantane carboxylic acids, often without the need for derivatization. nih.govresearchgate.net Reversed-phase liquid chromatography (RP-LC) is a common separation mode, though the polar nature of carboxylic acids can sometimes lead to poor retention. nih.gov The use of acidic mobile phase additives, such as formic acid, can improve peak shape and retention. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with LC, which typically generates a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion, providing valuable structural information.

For this compound, analysis in negative ion mode would likely show a precursor ion at m/z 193 ([M-H]-). Subsequent collision-induced dissociation (CID) would be expected to result in the loss of water (H2O) and carbon dioxide (CO2), which are common fragmentation pathways for dicarboxylic and oxo-carboxylic acids. researchgate.net

Table 2: Anticipated LC-MS/MS Parameters and Fragments for this compound

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (MS1) | m/z 193 [M-H]- |

| Product Ions (MS2) | Loss of H2O, Loss of CO2 |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water with formic acid |

Note: The specific retention time would be dependent on the exact chromatographic conditions employed.

The analysis of adamantane derivatives by LC-MS has been successfully applied in metabolic profiling studies, where the characteristic fragmentation of the adamantane ring system aids in the identification of metabolites. nih.gov The combination of chromatographic retention time and specific mass spectral fragmentation patterns provides a high degree of confidence in the identification and quantification of this compound and its derivatives in complex matrices.

Computational Chemistry and Theoretical Investigations of 4 Oxo 2 Adamantanecarboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and energetics of organic molecules. For 4-Oxo-2-adamantanecarboxylic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide deep insights into its fundamental properties. rsc.orgrsc.orgktu.lt These studies can accurately predict molecular geometries, vibrational frequencies, and the energies of different electronic states. The calculated energetics help in understanding the molecule's stability and the thermodynamics of its potential reactions.

A theoretical study on a different "4-oxo" containing cation, the 4-oxo-N7O+ cation, utilized DFT at the B3LYP and G3B3 levels to investigate isomerization and dissociation pathways. rsc.org While a different molecular system, this works highlights the utility of DFT in assessing the stability and decomposition barriers of complex molecules containing an oxo group. rsc.org For this compound, DFT would be instrumental in quantifying the influence of the electron-withdrawing ketone and carboxylic acid groups on the adamantane (B196018) cage.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgmdpi.com

For this compound, a hypothetical FMO analysis would likely show the HOMO density concentrated around the oxygen atoms of the carboxylic acid and ketone groups, which possess lone pairs of electrons. The LUMO, conversely, would be expected to have significant contributions from the carbon atoms of the carbonyl and carboxyl groups, as these are the most electrophilic centers. The precise energies and spatial distributions of these orbitals would be determined by DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Related to the ionization potential; indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Related to the electron affinity; indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. wuxiapptec.comlibretexts.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an ESP map of this compound, the most negative potential (typically colored red) would be located around the oxygen atoms of the ketone and carboxylic acid functionalities, indicating these are the primary sites for electrophilic attack. rsc.orgresearchgate.net The most positive potential (colored blue) would be associated with the acidic proton of the carboxylic acid group, highlighting its susceptibility to deprotonation by a base. wuxiapptec.com The adamantane cage itself, composed of carbon and hydrogen atoms, would exhibit a relatively neutral potential. ESP maps can quantitatively correlate the electrostatic potential values with properties like pKa. wuxiapptec.com

Molecular Modeling and Conformational Landscape Analysis

While the adamantane framework of this compound is rigid, the carboxylic acid group attached to the C-2 position introduces a degree of conformational flexibility due to rotation around the C-C single bond. Molecular modeling techniques, from simpler molecular mechanics (MM) to more accurate quantum mechanical (QM) methods, can be used to explore the conformational landscape. mdpi.comresearchgate.net

The primary goal of a conformational analysis would be to identify the low-energy conformers and the energy barriers for rotation between them. It is expected that the orientation of the carboxylic acid group relative to the ketone at C-4 could lead to different stable or metastable conformations. These conformations might differ in their intramolecular interactions, such as the potential for weak hydrogen bonding or dipole-dipole interactions, which would influence their relative energies and populations at a given temperature. The results of such an analysis are crucial for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves locating the transition state structures connecting reactants and products and calculating the activation energy barriers.

For this compound, computational studies could investigate various reactions. For example, the mechanism of its synthesis, such as the oxidation of 2-adamantanecarboxylic acid, could be modeled. Another area of interest would be its reactions, such as esterification of the carboxylic acid or nucleophilic addition to the ketone. DFT calculations can be employed to compare the activation energies of competing reaction pathways, thus predicting the likely outcome of a reaction. wuxiapptec.com For instance, in a study of a different oxo-containing cation, DFT calculations were used to show that one decomposition pathway had a significantly lower energy barrier than another, which was in better agreement with experimental observations. rsc.org This demonstrates the predictive power of computational pathway analysis.

Intermolecular Interactions and Complexation Studies (e.g., with Cyclodextrins)

The adamantane cage is a classic guest for host molecules like cyclodextrins (CDs) due to its size, shape, and hydrophobicity. researchgate.netnih.govnih.gov The formation of inclusion complexes between adamantane derivatives and cyclodextrins is a well-studied phenomenon in supramolecular chemistry. atlantis-press.commdpi.com

Computational modeling can provide detailed insights into the complexation of this compound with cyclodextrins (e.g., β-cyclodextrin). Molecular docking and molecular dynamics (MD) simulations can predict the preferred orientation of the guest molecule within the cyclodextrin (B1172386) cavity and calculate the binding free energy. These studies would likely show that the hydrophobic adamantane portion of the molecule inserts into the lipophilic interior of the cyclodextrin, while the more polar carboxylic acid and ketone groups may interact with the hydrophilic rim of the CD or remain exposed to the solvent. researchgate.net Understanding these interactions is crucial for applications in drug delivery and materials science. nih.govnih.gov

Table 2: Key Intermolecular Interactions in a Hypothetical this compound-β-Cyclodextrin Complex

| Interaction Type | Interacting Groups | Significance |

| Hydrophobic Interactions | Adamantane cage and inner cavity of β-CD | Primary driving force for complexation. |

| Hydrogen Bonding | Carboxylic acid group with hydroxyls on the CD rim | Contributes to the stability and orientation of the complex. |

| Van der Waals Forces | Entire guest molecule with the host cavity | Non-specific attractive forces that stabilize the complex. |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a valuable tool for structure verification and interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The computed shifts, when compared to experimental data, can confirm the molecular structure and aid in the assignment of complex spectra.

IR Spectra: Vibrational frequencies and their corresponding intensities can be calculated. mdpi.com This allows for the assignment of characteristic peaks in the experimental IR spectrum, such as the C=O stretching frequencies for the ketone and carboxylic acid groups, and the O-H stretch of the carboxyl group.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. ktu.lt This would help in understanding the electronic transitions of the molecule, likely dominated by n→π* transitions associated with the carbonyl groups.

These computational predictions, when benchmarked against experimental results, provide a high degree of confidence in the structural and electronic characterization of this compound.

Rational Design Strategies Based on Theoretical Insights

The rational design of novel therapeutic agents increasingly relies on computational chemistry and theoretical investigations to predict molecular interactions and guide synthetic efforts. While specific computational studies on this compound are not extensively documented in publicly available research, the broader class of adamantane derivatives has been the subject of significant theoretical investigation, offering valuable insights that can be extrapolated to inform the design of analogues based on the this compound scaffold.

Theoretical insights into adamantane-based compounds primarily leverage the unique properties of the adamantane cage: its rigid, diamondoid structure and its significant lipophilicity. nih.govresearchgate.net These characteristics are often exploited in drug design to enhance binding to target proteins, improve pharmacokinetic profiles, and provide a stable scaffold for the precise orientation of pharmacophoric groups. researchgate.netresearchgate.net

One of the key theoretical approaches in the rational design of adamantane derivatives involves structure-based drug design (SBDD) . This often begins with the use of molecular docking simulations to predict the binding orientation and affinity of adamantane-containing ligands within the active site of a target enzyme or receptor. For instance, docking studies on adamantane derivatives have been used to understand their interaction with targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders. nih.gov Such studies have revealed that the bulky adamantyl group can occupy hydrophobic pockets within the enzyme's active site, thereby anchoring the inhibitor and enabling other functional groups to form specific interactions, such as hydrogen bonds or electrostatic interactions. nih.gov

Pharmacophore modeling is another crucial computational tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For adamantane derivatives, the adamantyl group itself often constitutes a key hydrophobic feature of the pharmacophore. nih.gov By analyzing the structure-activity relationships (SAR) of a series of adamantane analogues, a pharmacophore model can be developed and then used to virtually screen libraries of compounds or to guide the design of new molecules with improved potency and selectivity.

Furthermore, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions. acs.org An MD simulation can reveal the stability of the ligand's binding pose, the conformational changes in the protein upon ligand binding, and the key residues involved in the interaction over time. Such detailed understanding is invaluable for optimizing the structure of a lead compound. For example, MD simulations of adamantane derivatives targeting viral ion channels have helped to elucidate the mechanism of action and resistance. researchgate.net

Applying these strategies to this compound, one can envision a rational design cycle. Initially, the 4-oxo and 2-carboxylic acid functionalities would be considered as potential interaction points with a biological target. The carboxylic acid could act as a hydrogen bond donor and acceptor, while the ketone could also participate in hydrogen bonding. Molecular docking of the parent molecule into the active site of a target of interest would reveal its preferred binding mode.

Based on these initial docking poses, rational modifications could be proposed. For example, the adamantane scaffold could be further functionalized to introduce additional groups that can interact with specific sub-pockets of the active site. The carboxylic acid could be converted to various amides or esters to probe different hydrogen bonding patterns and to modulate physicochemical properties. The impact of these modifications on binding affinity and selectivity would then be predicted using further docking and more advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI).

The following table illustrates inhibitory activities of various adamantyl carboxamide and acetamide (B32628) derivatives against human 11β-HSD1, showcasing how structural modifications impact potency. While not directly involving this compound, this data provides a clear example of how SAR data from computational and experimental studies on related adamantane structures can guide rational design.

Table 1: Inhibitory Activity of Adamantyl Carboxamide and Acetamide Derivatives against human 11β-HSD1 nih.gov

| Compound | R Group | IC₅₀ (nM) |

| 3 | 200-300 | |

| 6 | ~200-300 | |

| 15 | 114 | |

| 39 | Noradamantyl | 1080 |

| 41 | (p-tolyl)cyclopropyl | 280 |

| 42 | 4-chlorophenylcyclopropyl | ~1600 |

| 43 | Cyclobutyl | 385 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data from HEK-293 cells stably transfected with the HSD11B1 gene. nih.gov

This data demonstrates that even subtle changes to the adamantane core or its substituents can significantly alter biological activity. For instance, replacing the adamantyl group with a noradamantyl group (compound 39) resulted in a nearly five-fold decrease in activity, highlighting the importance of the specific shape and lipophilicity of the adamantane cage for this particular target. nih.gov Conversely, the discovery that a (p-tolyl)cyclopropyl group (compound 41) could serve as an effective surrogate for the adamantyl moiety opens up new avenues for diversification and optimization. nih.gov

Applications in Materials Science and Polymer Chemistry Involving 4 Oxo 2 Adamantanecarboxylic Acid Scaffolds

Utilization as Building Blocks for Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of 4-oxo-2-adamantanecarboxylic acid, possessing both a carboxylate and a keto group, makes it a theoretical candidate for constructing coordination polymers and metal-organic frameworks (MOFs). In this context, the carboxylic acid group can deprotonate to form a carboxylate, which is a classic coordinating moiety for linking metal ions or clusters into extended networks. The adamantane (B196018) cage itself provides a rigid, bulky, and well-defined three-dimensional spacer, a desirable characteristic for creating porous and robust frameworks.

Research on related adamantane-based ligands, such as 1,3-adamantanedicarboxylic acid and adamantane-1,3,5,7-tetracarboxylic acid, has demonstrated their effectiveness in forming diverse coordination polymer structures, from one-dimensional chains to complex three-dimensional networks. nih.govresearchgate.netresearchgate.net By analogy, this compound could be envisioned to act as a V-shaped linker, with the carboxylate group serving as the primary binding site. The ketone group at the 4-position could either remain as a non-coordinating functional group decorating the pores of the resulting framework or potentially participate in weaker interactions with certain metal centers, leading to more complex structural topologies. The chirality arising from the 2-substitution could also be exploited to generate chiral frameworks, which are of significant interest for applications in asymmetric catalysis and enantioselective separations. However, no specific MOFs or coordination polymers constructed from this compound have been reported in the reviewed literature.

Integration into Polymeric Materials

The dual functionality of this compound provides hypothetical pathways for its integration into polymeric structures, either as a monomer for chain growth or as a cross-linking agent.

Theoretically, this compound could be used as a monomer to synthesize polyesters or polyamides. The carboxylic acid group could undergo condensation polymerization with diols or diamines, respectively. The resulting polymer chain would feature the bulky, rigid adamantane cage as a repeating pendant group. The incorporation of such a rigid structure is known to enhance the thermal stability, glass transition temperature (Tg), and mechanical properties of polymers. The ketone group would remain as a functional handle along the polymer backbone, available for subsequent post-polymerization modification.

The presence of two distinct functional groups also suggests a potential role as a cross-linking agent. For instance, in a polymer system containing hydroxyl or amine groups, the carboxylic acid function of this compound could react to form ester or amide linkages. Subsequently, the ketone group could undergo separate cross-linking reactions, for example, through reductive amination or by forming ketals with diols present in the polymer network. This would introduce rigid, three-dimensional adamantane units as covalent cross-links, potentially improving the stiffness, thermal resistance, and solvent resistance of the material. Despite these theoretical possibilities, no studies detailing its use as a monomer or cross-linker were identified.

Functionalization of Surfaces and Nanomaterials

The carboxylic acid group is a widely used anchor for grafting molecules onto the surfaces of various materials, including metal oxides (e.g., TiO₂, Fe₃O₄) and other nanomaterials. It is plausible that this compound could be employed for this purpose. By attaching this molecule, a surface would be functionalized with the rigid, lipophilic adamantane cage. This could be used to:

Modify Surface Wettability: Create hydrophobic or superhydrophobic surfaces.

Improve Lubricity: The diamondoid structure of adamantane could impart lubricating properties at the nanoscale.

Provide a Platform for Further Modification: The ketone group on the surface-bound molecule would be available for further chemical reactions, allowing for the attachment of other functional molecules in a two-step process.

While the functionalization of surfaces with adamantane derivatives is a known strategy, specific examples employing the this compound isomer are not documented in the available literature.

Self-Assembly and Supramolecular Chemistry

Adamantane and its derivatives are classic building blocks in supramolecular chemistry, primarily due to their size, shape, and ability to act as guests in host-guest complexes, most notably with cyclodextrins. The this compound molecule combines the adamantane cage with two polar functional groups capable of hydrogen bonding.

This structure suggests potential for several types of self-assembly:

Hydrogen-Bonded Networks: In the solid state or in non-polar solvents, the carboxylic acid groups could form hydrogen-bonded dimers, a common motif that could direct the assembly of the molecules into predictable patterns.

Host-Guest Interactions: The adamantane portion of the molecule could form inclusion complexes with macrocyclic hosts. The positioning of the functional groups at the 2 and 4 positions would influence the geometry and stability of such complexes compared to the more common 1-substituted isomers.

These supramolecular interactions could be harnessed to create responsive materials, gels, or liquid crystals. However, this remains a prospective application, as specific studies on the self-assembly or supramolecular chemistry of this compound have not been found.

Role of 4 Oxo 2 Adamantanecarboxylic Acid As a Synthetic Intermediate for Advanced Organic Molecules

Precursor for Complex Adamantane-Based Scaffolds

The unique, diamondoid structure of adamantane (B196018) offers a rigid and well-defined three-dimensional framework, making its derivatives highly sought-after as scaffolds for orienting functional groups in a precise spatial arrangement. nih.gov 4-Oxo-2-adamantanecarboxylic acid is an exemplary precursor for such complex scaffolds due to the orthogonal reactivity of its ketone and carboxylic acid functionalities. These groups can be selectively addressed in synthetic sequences to build elaborate, multi-substituted adamantane structures.

The carboxylic acid group can readily undergo reactions such as esterification or amidation, allowing for the attachment of various molecular fragments. Meanwhile, the ketone can be transformed through reactions like reduction to an alcohol, reductive amination to an amine, or olefination, further expanding the diversity of accessible structures. This versatility is crucial for the development of multivalent ligands, where multiple copies of a bioactive molecule are attached to a central core to enhance binding affinity and specificity to biological targets. nih.gov

Research into the synthesis of adamantane-based scaffolds has demonstrated the feasibility of creating tetra-substituted derivatives designed for applications like multivalent tumor targeting. nih.gov In these constructs, the adamantane core acts as a rigid linker, positioning attached ligands for optimal interaction with cell surface receptors. nih.gov While many synthetic routes start from more symmetrical adamantane derivatives, the inherent dissymmetry of this compound provides a direct entry into asymmetrically substituted scaffolds, which are often more challenging to prepare.

Table 1: Examples of Functionalized Adamantane Scaffolds and Their Precursors

| Precursor/Intermediate | Scaffold Type | Synthetic Strategy | Potential Application | Reference |

| 1-Adamantanecarboxylic acid | 1,3-Dicarboxylic acid | Koch-Haaf Carbonylation | Intermediate for further functionalization | google.com |

| Arylated adamantane derivatives | Tripodal carboxylic acids with an amine linker | Multi-step synthesis involving Curtius rearrangement | Multivalent binders for cell surface epitopes | nih.gov |

| Triethynyladamantane | Tetra-substituted adamantane with NHS-esters and a protected amine | Multi-step functionalization including carbonation and hydrogenation | Multivalent ligand/receptor interaction studies | nih.gov |

| Bicyclo[3.3.1]nonane derivatives | 1,2-Disubstituted adamantanes | Cyclization of bicyclic precursors | Chiral ligands, enantiopure compounds | mdpi.com |

Intermediate in the Synthesis of Structured Organic Materials

The same properties that make adamantane derivatives attractive for medicinal scaffolds—rigidity, thermal stability, and defined geometry—also make them excellent building blocks for structured organic materials. The incorporation of the adamantane cage into polymers or supramolecular assemblies can impart desirable physical and chemical properties. This compound can serve as a key intermediate for creating such materials.

The carboxylic acid functionality allows the molecule to be used as a monomer in polymerization reactions, particularly in the formation of polyesters and polyamides. numberanalytics.com The resulting polymers would feature the bulky, rigid adamantane cage as a repeating unit along the polymer backbone or as a pendant group. This can significantly influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, adamantane's lipophilicity can be exploited in the design of materials with specific surface properties. rsc.org

In the realm of nanotechnology and supramolecular chemistry, adamantane derivatives are widely used due to their ability to form stable host-guest complexes, for example with cyclodextrins. The dual functionality of this compound allows it to be incorporated into larger systems where one functional group anchors the molecule into a polymer or onto a surface, while the other remains available for further modification or to act as a recognition site. This has been explored for applications such as drug delivery systems and nanostructured materials.

Chiral Building Block in Enantioselective Synthesis

All 1,2-disubstituted adamantane derivatives are chiral, and this compound is no exception, possessing a stereocenter at the C-2 position. mdpi.com This inherent chirality makes it a valuable chiral building block for enantioselective synthesis, which is the synthesis of a specific enantiomer of a chiral product. tcichemicals.com The ability to produce enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

To be used in this way, the racemic mixture of this compound must first be separated into its individual (R)- and (S)-enantiomers through a process called chiral resolution. Once obtained in an enantiomerically pure form, it can be used as a starting material to transfer its stereochemical information to new, more complex molecules. tcichemicals.com The synthesis of enantiomerically pure adamantane derivatives is a sought-after goal for applications in enantioselective catalysis and for creating chiral materials. mdpi.com

For instance, the ketone at the C-4 position can be stereoselectively reduced, with the existing stereocenter at C-2 directing the approach of the reducing agent to create a specific diastereomer of the corresponding alcohol. Similarly, the carboxylic acid at C-2 can be used to couple the adamantane core to other chiral molecules or to direct subsequent reactions. The synthesis of new chiral adamantanes, such as adamantane-substituted heterocycles, has been shown to be a fruitful strategy for discovering novel bioactive compounds. rsc.org The use of enantiomerically pure building blocks like the resolved enantiomers of this compound is a key strategy in accessing these complex chiral targets. mdpi.com

Future Perspectives and Emerging Directions in 4 Oxo 2 Adamantanecarboxylic Acid Research

Development of Sustainable Synthetic Methodologies

The synthesis of adamantane (B196018) derivatives has traditionally relied on methods that are often harsh and not environmentally friendly. nih.govdergipark.org.tr Future efforts will likely focus on developing more sustainable and greener approaches to synthesize 4-oxo-2-adamantanecarboxylic acid. This includes the use of less hazardous reagents and solvents, as well as developing catalytic processes that are more atom-economical. dergipark.org.tr For instance, direct C-H functionalization methods are an attractive, more sustainable alternative to traditional multi-step syntheses that require pre-functionalized starting materials. nih.gov The principles of green chemistry, which emphasize waste reduction and energy efficiency, will be central to these new synthetic strategies. dergipark.org.tr The use of renewable resources and biocatalysis could also play a significant role in creating more eco-friendly synthetic routes for caged hydrocarbons like adamantane derivatives. rsc.org

Advanced Spectroscopic Probes for Dynamic Processes

The unique, rigid structure of the adamantane cage makes its derivatives excellent candidates for studying dynamic processes at the molecular level. acs.org Advanced spectroscopic techniques, such as dynamic NMR spectroscopy, can be employed to investigate conformational changes and other dynamic phenomena in molecules containing the this compound moiety. acs.org These studies can provide valuable insights into the behavior of these molecules in different environments. Furthermore, theoretical and experimental spectroscopic investigations, including FT-IR, FT-Raman, and UV-Vis analysis, can be used to understand the electronic transitions and solvation effects of adamantane derivatives, which is crucial for predicting their behavior in biological systems. tandfonline.comksu.edu.sa

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Exploration of Novel Chemical Transformations

The functional groups of this compound—the ketone and the carboxylic acid—provide reactive handles for a wide range of chemical transformations. wikipedia.org Future research will undoubtedly explore new ways to modify and functionalize this scaffold to create novel molecules with unique properties. nih.gov This could involve developing new catalytic methods for selective C-H functionalization at other positions on the adamantane cage or exploring new coupling reactions to attach different molecular fragments. acs.orguiowa.edu The synthesis of 1,2-disubstituted adamantane derivatives, for example, can be achieved through either the construction of the adamantane framework or by direct C-H functionalization. mdpi.com The exploration of such novel transformations will expand the chemical space accessible from this versatile building block.

Interdisciplinary Research with Materials and Catalysis Sciences

The unique properties of adamantane derivatives, such as their rigidity and thermal stability, make them attractive for applications in materials science and catalysis. nih.govacs.org Future research will likely see increased collaboration between organic chemists and researchers in these fields. For example, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties. mdpi.com In catalysis, adamantane-containing ligands could be used to create more robust and selective catalysts. researchgate.net The incorporation of adamantane derivatives into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising area of research, with potential applications in gas storage and separation. mdpi.comrsc.org

Q & A

Q. What safety protocols are recommended for handling 4-Oxo-2-adamantanecarboxylic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious clothing, and protective gloves. Use a respirator if ventilation is insufficient .

- Engineering Controls: Ensure adequate ventilation and accessible safety showers/eye wash stations. Avoid inhalation of dust, vapors, or aerosols .

- Spill Management: Evacuate personnel, contain spills using inert materials, and dispose of waste via approved hazardous channels. Prevent entry into drains or watercourses .

- Storage: Store away from strong acids, alkalis, oxidizing/reducing agents. Monitor stability under recommended conditions .

Q. What spectroscopic methods are suitable for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm adamantane backbone and carboxyl/keto functional groups.

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700–1750 cm) and carboxylic acid O-H stretches (~2500–3300 cm).

- Mass Spectrometry (MS): Use high-resolution MS to validate molecular weight (e.g., CHO, MW 182.22 g/mol) and fragmentation patterns .

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

Answer:

- Experimental Setup: Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 37°C).

- Analytical Monitoring: Use HPLC or UV-Vis spectroscopy to track degradation products. Monitor for keto-enol tautomerism or decarboxylation .

- Controls: Include inert atmospheres (N) to prevent oxidative decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:

- Methodological Audit: Compare assay conditions (e.g., cell lines, concentrations, solvents). Variations in IC values may arise from differences in bioavailability or metabolic stability .

- Data Harmonization: Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or antimicrobial testing. Share raw datasets via open-access platforms to enable cross-validation .

- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 models to isolate target pathways (e.g., mitochondrial dehydrogenases linked to 2-oxo acid metabolism) .

Q. What strategies can optimize the synthesis yield of this compound while minimizing hazardous by-products?

Answer:

- Catalytic Optimization: Use green catalysts (e.g., Bi(III) complexes) to enhance regioselectivity in adamantane functionalization.

- Solvent Selection: Replace halogenated solvents with ionic liquids or supercritical CO to reduce toxicity .

- By-Product Analysis: Employ GC-MS or LC-MS to identify and quantify impurities (e.g., decarboxylated derivatives). Adjust reaction stoichiometry or temperature gradients to suppress side reactions .

Q. What in silico approaches are effective in predicting the interaction of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes like 2-oxoglutarate dehydrogenase or lipoamide acyltransferases .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for decarboxylation or keto-group interactions in active sites.

- ADMET Prediction: Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize derivatives for synthesis .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in toxicity profiles of this compound across in vitro and in vivo models?

Answer:

- Dose-Response Calibration: Normalize exposure levels to account for metabolic clearance differences (e.g., hepatic vs. cellular metabolism).

- Toxicogenomics: Perform RNA-seq on treated models to identify off-target gene expression (e.g., oxidative stress markers like NRF2) .

- Meta-Analysis: Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.